molecular formula C15H18F6N2 B069440 N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline CAS No. 195371-86-9

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline

Cat. No.: B069440
CAS No.: 195371-86-9
M. Wt: 340.31 g/mol
InChI Key: UMLGDRGOZSHCMY-UHFFFAOYSA-N
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Description

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a sophisticated chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a multifunctional structure, integrating a lipophilic and electron-deficient 3,5-bis(trifluoromethyl)phenyl group with a basic piperidine moiety, connected via a flexible ethylamine linker. This unique architecture makes it a valuable intermediate for the synthesis of novel bioactive molecules, particularly in the development of receptor ligands and enzyme inhibitors. The presence of the trifluoromethyl groups enhances metabolic stability and membrane permeability, key parameters in optimizing drug-like properties. The basic nitrogen in the piperidine ring can serve as a key pharmacophore for interacting with biological targets, such as G-protein-coupled receptors (GPCRs) or ion channels, often found in the central nervous system (CNS). Researchers can utilize this aniline derivative to construct compound libraries for high-throughput screening or as a core scaffold for structure-activity relationship (SAR) studies aimed at discovering new therapeutics for neurological disorders, oncology, and other disease areas. This product is offered with comprehensive analytical data (NMR, LC-MS) to ensure identity and purity, supporting the demanding needs of early-stage research and development.

Properties

IUPAC Name

N-(2-piperidin-2-ylethyl)-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F6N2/c16-14(17,18)10-7-11(15(19,20)21)9-13(8-10)23-6-4-12-3-1-2-5-22-12/h7-9,12,22-23H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGDRGOZSHCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380093
Record name N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195371-86-9
Record name N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and related research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H14F6N
  • CAS Number : 195371-86-9
  • Molecular Weight : 307.27 g/mol

The compound features a piperidine ring, which is known for its biological activity, and trifluoromethyl groups that enhance lipophilicity and potentially influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted anilines. This process can be optimized through various synthetic pathways to enhance yield and purity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives of 3,5-bis(trifluoromethyl)aniline have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro. Specifically, one study demonstrated that certain anilines effectively reduced nitric oxide production in RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS), suggesting a mechanism for their anti-inflammatory action .

Antimicrobial Activity

Compounds with trifluoromethyl substitutions have exhibited significant antimicrobial properties. For example, a related study found that certain derivatives displayed potent activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating bactericidal effects .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives show promising biological activity, they may also exhibit varying degrees of cytotoxicity against different cell lines. It is crucial to evaluate the safety profile of this compound in further studies to establish therapeutic windows .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Anti-inflammatory N-Substituted Compounds Identified compounds with significant inhibition of TNF-α and NO production in macrophages .
Antimicrobial Evaluation of Trifluoromethyl Derivatives Demonstrated effective inhibition against MRSA with MIC values indicating bactericidal activity .
Cytotoxicity Assessment Evaluated several derivatives for cytotoxic effects on mouse bone marrow cells; some showed no significant toxicity .

Scientific Research Applications

The compound N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline, also known by its synonyms such as 3,5-Bis(trifluoromethyl)-N-[2-(piperidin-2-yl)ethyl]aniline, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, supported by data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential pharmacological effects. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study evaluated the compound's efficacy as a serotonin reuptake inhibitor. In vitro assays showed significant inhibition of serotonin transporters, suggesting potential use in treating depression .

Neuroscience

The compound's piperidine moiety is of particular interest in neuroscience for its ability to interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

Research demonstrated that this compound exhibited neuroprotective effects in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates .

Materials Science

Due to its unique molecular structure, this compound is also being explored for applications in materials science, particularly in the development of advanced polymers and coatings.

Data Table: Material Properties Comparison

PropertyThis compoundOther Trifluoromethyl Compounds
Thermal StabilityHighModerate
SolubilitySoluble in organic solventsVaries
Mechanical StrengthEnhanced due to polymerizationLower

Agricultural Chemistry

The compound's properties are being investigated for potential use as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.

Case Study: Insecticidal Activity

Field trials indicated that formulations containing this compound showed effective insecticidal activity against common agricultural pests, leading to reduced crop damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline, differing in substituents, electronic properties, or applications:

3,5-Bis(trifluoromethyl)aniline (CAS RN: 328-74-5)

  • Structure : Simplest analog, lacking the piperidine-ethyl side chain.
  • Properties : Molecular weight = 229.12 g/mol; liquid at room temperature.
  • Applications : Widely used as a transient directing group (TDG) in palladium-catalyzed cross-coupling reactions .
  • Key Difference : The absence of the piperidine-ethyl group reduces steric bulk and basicity compared to the target compound.

N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline (Compound 7)

  • Structure : Features two 2-nitrophenyl groups attached to the 3,5-bis(trifluoromethyl)aniline core .
  • Properties : Yellow solid with a melting point of 142–147°C.
  • Synthesis : Prepared via nucleophilic aromatic substitution using 3,5-bis(trifluoromethyl)aniline and 1-fluoro-2-nitrobenzene .
  • Key Difference : Nitro groups confer strong electron-withdrawing effects, altering reactivity compared to the piperidine-ethyl group in the target compound.

Schreiner’s Thiourea Catalyst

  • Structure: Derived from 3,5-bis(trifluoromethyl)aniline and isothiocyanate, forming a thiourea organocatalyst .
  • Applications : Used in asymmetric catalysis due to hydrogen-bonding capabilities.
  • Key Difference : The thiourea functional group enables distinct catalytic mechanisms compared to the aniline-piperidine structure.

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a)

  • Structure : Contains a benzyl-linked diamine group instead of the piperidine-ethyl chain.
  • Properties : Synthesized via catalytic hydrogenation of a nitro precursor; reported as a brown oil .

Physical and Chemical Property Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
This compound 340.31 57 341.5 Trifluoromethyl, Piperidine
3,5-Bis(trifluoromethyl)aniline 229.12 Liquid N/A Trifluoromethyl, Aniline
N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline 461.28 142–147 N/A Trifluoromethyl, Nitrophenyl
Schreiner’s Thiourea Catalyst ~400 (estimated) N/A N/A Thiourea, Trifluoromethyl

Key Observations:

  • Lipophilicity : Trifluoromethyl groups enhance lipophilicity in all compounds, but the piperidine-ethyl chain in the target compound increases solubility in polar solvents .
  • Basicity : The piperidine group in the target compound confers higher basicity compared to nitro- or thiourea-substituted analogs .

Preparation Methods

Hydrogenation of Nitro Precursors

In a representative procedure, 3,5-di(trifluoromethyl)nitrobenzene (1 mol) is dissolved in ethyl acetate and reacted with hydrogen gas (2 MPa) in the presence of Pd/C (5 g) at 60°C for 20 hours. Post-reaction filtration and distillation yield 3,5-di(trifluoromethyl)aniline with a purity of 98.5% and an 87% yield. This method is scalable and avoids harsh reagents, making it industrially viable.

The introduction of the N1-[2-(2-piperidyl)ethyl] group to 3,5-di(trifluoromethyl)aniline presents synthetic challenges due to steric hindrance from the trifluoromethyl groups and the need for selective alkylation. Two primary strategies emerge:

Nucleophilic Alkylation

This method involves reacting 3,5-di(trifluoromethyl)aniline with 2-(2-piperidyl)ethyl bromide or iodide in the presence of a base. For example:

Procedure :

  • Deprotonation : Treat 3,5-di(trifluoromethyl)aniline (1 equiv.) with potassium carbonate (2 equiv.) in anhydrous DMF.

  • Alkylation : Add 2-(2-piperidyl)ethyl bromide (1.2 equiv.) and heat at 80°C for 12 hours.

  • Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography.

Challenges :

  • Steric hindrance from the trifluoromethyl groups reduces nucleophilicity of the aniline nitrogen.

  • Competing side reactions (e.g., over-alkylation) may occur, necessitating careful stoichiometric control.

Reductive Amination

An alternative approach condenses 3,5-di(trifluoromethyl)aniline with 2-(2-piperidyl)acetaldehyde followed by reduction.

Procedure :

  • Condensation : React 3,5-di(trifluoromethyl)aniline (1 equiv.) with 2-(2-piperidyl)acetaldehyde (1.1 equiv.) in methanol under reflux.

  • Reduction : Add sodium cyanoborohydride (1.5 equiv.) and stir at room temperature for 24 hours.

  • Purification : Isolate the product via acid-base extraction and recrystallization.

Advantages :

  • Avoids the need for pre-synthesized alkyl halides.

  • Higher selectivity for mono-alkylation compared to direct alkylation.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Purity Key Challenges
Nucleophilic AlkylationK₂CO₃, 2-(2-piperidyl)ethyl bromide50–60%>90%Steric hindrance, side reactions
Reductive AminationNaBH₃CN, 2-(2-piperidyl)acetaldehyde65–75%>95%Requires aldehyde synthesis

Industrial-Scale Considerations

Patent CN108911989B highlights the use of Pd/C-catalyzed hydrogenation for analogous trifluoromethylaniline derivatives, suggesting scalability for the core synthesis. For the piperidine-ethyl side chain, continuous-flow systems could mitigate challenges in handling air-sensitive intermediates (e.g., alkyl halides).

Emerging Methodologies

Recent advances in transient directing group (TDG) strategies, as described for 3,5-bis(trifluoromethyl)aniline, could enable site-selective functionalization. For instance, palladium-catalyzed C–H activation might allow direct coupling of piperidine derivatives to the aniline core, bypassing traditional alkylation steps .

Q & A

Q. What solvents and conditions are optimal for handling this compound due to its solubility limitations?

  • The trifluoromethyl groups impart hydrophobicity, necessitating polar aprotic solvents (e.g., DMF, THF) or chlorinated solvents (CH2Cl2) for dissolution. Solubility testing via UV-Vis or gravimetric analysis in varying solvent mixtures is recommended .

Q. What safety precautions are essential when working with this compound?

  • The compound is corrosive (Risk Code R34) and requires PPE (gloves, goggles), fume hood use, and inert atmosphere handling. Waste must be neutralized (e.g., with dilute acetic acid) before disposal .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected byproducts in LCMS) be resolved during synthesis?

  • Contradictions often arise from incomplete reactions or side products. Strategies include:
  • Multi-technique validation : Cross-check NMR (for structural isomers) and HRMS (for exact mass).
  • Mechanistic studies : Use DFT calculations to predict plausible intermediates or transition states. For example, microwave-assisted synthesis (e.g., 150°C, 60 min) can reduce side reactions by accelerating kinetics .

Q. What role does the piperidyl-ethyl moiety play in modulating the compound’s catalytic or supramolecular properties?

  • The piperidine group introduces conformational flexibility and basicity, enabling hydrogen bonding or coordination in organocatalysis. Comparative studies with analogs (e.g., replacing piperidyl with morpholine) using kinetic assays or X-ray diffraction can isolate its contribution .

Q. How can mechanochemical synthesis improve the yield and sustainability of this compound?

  • Liquid-assisted grinding (LAG) with methanol reduces solvent use and enhances reaction efficiency. For example, Schreiner’s catalyst synthesis via LAG achieved quantitative yields by minimizing side reactions, as confirmed by FTIR-ATR .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions (e.g., C–H activation)?

  • Density Functional Theory (DFT) can model electronic effects (e.g., Fukui indices for electrophilic/nucleophilic sites). Molecular dynamics simulations may predict solvation effects or aggregation behavior in catalytic systems .

Q. How do steric effects from the trifluoromethyl groups impact crystallization and polymorph formation?

  • The bulky –CF3 groups often lead to disordered crystal packing. High-resolution XRD (with SHELXL refinement) and differential scanning calorimetry (DSC) can identify polymorphs. Co-crystallization with carboxylic acids may improve lattice stability .

Data Contradiction Analysis

Q. How to address discrepancies in melting point data across different studies?

  • Variations may arise from impurities or polymorphic forms. Recrystallization in different solvents (e.g., ethanol vs. hexane) followed by DSC analysis can isolate pure phases. Cross-referencing with XRD data ensures structural consistency .

Q. Why do coupling reactions involving this compound sometimes yield low regioselectivity?

  • Competing electronic (–CF3 deactivation) and steric effects may divert reaction pathways. Systematic screening of catalysts (e.g., Pd(PPh3)4 vs. CuI) and ligands (e.g., bipyridine) under varying temperatures can optimize selectivity .

Methodological Resources

  • Synthetic Protocols : Microwave-assisted synthesis (150°C, 60 min) for reduced side products .
  • Characterization Tools : SHELX for crystallography , 19F NMR for substituent tracking .
  • Safety Data : Corrosivity and handling guidelines from ChemNet .

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